molecular formula C10H10Cl2N2O2 B14427654 3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol CAS No. 84227-82-7

3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol

Cat. No.: B14427654
CAS No.: 84227-82-7
M. Wt: 261.10 g/mol
InChI Key: WLABLPKGFGKRMB-UHFFFAOYSA-N
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Description

3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications. The presence of the benzimidazole nucleus in this compound allows it to interact easily with biopolymers in living systems, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol typically involves the condensation of substituted ortho-phenylenediamines with aldehydes or carboxylic acids. Common methods include the use of oxidizing agents or metal triflates such as scandium triflate or ytterbium triflate . Other catalysts like sulfamic acid, hydrogen peroxide-hydrochloric acid, and ferric bromide are also employed .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using efficient catalytic systems. Methods such as the Debus-Radziszewski synthesis and Wallach synthesis are commonly used. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dichloro substitution enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .

Properties

CAS No.

84227-82-7

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

3-(5,6-dichlorobenzimidazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C10H10Cl2N2O2/c11-7-1-9-10(2-8(7)12)14(5-13-9)3-6(16)4-15/h1-2,5-6,15-16H,3-4H2

InChI Key

WLABLPKGFGKRMB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)CC(CO)O

Origin of Product

United States

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